5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate
Description
Properties
CAS No. |
646507-57-5 |
|---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
(5-methoxy-2-methyl-1H-inden-1-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H20O3/c1-10-8-11-9-12(18-5)6-7-13(11)14(10)19-15(17)16(2,3)4/h6-9,14H,1-5H3 |
InChI Key |
PMTLZFKFKZYPMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C1OC(=O)C(C)(C)C)C=CC(=C2)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials
The synthesis begins with the preparation of 5-methoxy-2-methylindole, which serves as the indole derivative for further reactions.
Esterification Process
The primary method for synthesizing 5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate involves esterification of the indole derivative with 2,2-dimethylpropanoic acid (also known as pivalic acid). This reaction is typically conducted under acidic conditions to facilitate the formation of the ester bond.
$$
\text{5-Methoxy-2-methylindole} + \text{Pivalic Acid} \xrightarrow{\text{Acid Catalyst}} \text{5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate} + \text{Water}
$$
Industrial Production Methods
In an industrial context, the production of this compound may involve:
Large-scale Esterification
Utilizing large reactors allows for efficient esterification processes, often employing continuous flow techniques to enhance yield and reduce reaction times.
Purification Techniques
Post-synthesis, purification is crucial to isolate the desired compound from by-products and unreacted starting materials. Common methods include:
Recrystallization: Effective for purifying solid compounds.
Chromatography: Utilized for separating compounds based on their size and polarity.
Chemical Reactions Analysis
The synthesized compound can undergo various chemical reactions that may alter its structure or functional groups.
Types of Reactions
Oxidation: The methoxy group can be oxidized to yield aldehydes or acids.
Reduction: The ester group can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions (e.g., halogenation).
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Acidic or neutral medium |
| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |
| Substitution | Halogens (Cl, Br) | Catalytic conditions |
Yield and Purity Considerations
The yield of the synthesized compound can vary based on reaction conditions such as temperature, time, and catalyst concentration. Typical yields reported for this synthesis range from 60% to 85%, depending on the efficiency of the purification process employed.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Data Table: Key Properties of Structural Analogs
*Estimated using fragment-based methods; †Predicted via computational tools.
Discussion of Research Findings
- Synthetic Challenges: The pivalate ester group in analogs like 3-chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate demonstrates robustness under hydrolytic conditions, suggesting similar stability for the target compound .
- Gaps in Data: No direct studies on the target compound were found in the provided evidence. Comparisons rely on extrapolation from structural analogs, highlighting the need for targeted experimental work.
Biological Activity
5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate is a compound of interest due to its potential biological activities. This article reviews the biological properties, including antiproliferative and antimicrobial effects, as well as its antioxidant capabilities. The information is drawn from various studies, case reports, and research findings.
Chemical Structure and Properties
Chemical Formula: C15H20O3
Molecular Weight: 248.32 g/mol
IUPAC Name: 5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate
The compound features an indene structure with a methoxy group and a dimethylpropanoate moiety, which may contribute to its biological activities.
Antiproliferative Activity
Recent studies have highlighted the compound's potential as an antiproliferative agent against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
These results indicate that 5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate exhibits significant antiproliferative effects, particularly against the MCF-7 breast cancer cell line.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:
These findings suggest that the compound possesses potent antibacterial activity, making it a candidate for further development in antimicrobial therapies.
Antioxidant Activity
In addition to its antiproliferative and antimicrobial effects, the compound has shown promising antioxidant activity. It was tested using several methods, including DPPH and ABTS assays, with results indicating that it outperforms standard antioxidants like BHT.
Case Studies
A recent study evaluated the biological activity of several derivatives of similar compounds, including 5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate. The study found that modifications in the chemical structure significantly influenced both the potency and selectivity of the compounds against cancer cell lines and bacteria.
Conclusions
5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate exhibits significant biological activities, including antiproliferative effects against cancer cell lines and potent antimicrobial properties. Its antioxidant capability further enhances its potential therapeutic applications. Future research should focus on elucidating the mechanisms underlying these activities and exploring its efficacy in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
